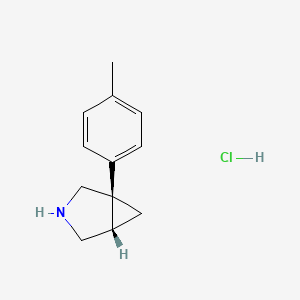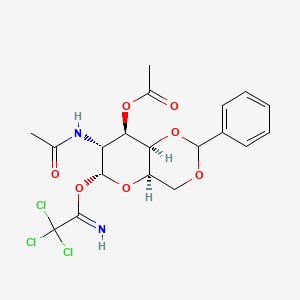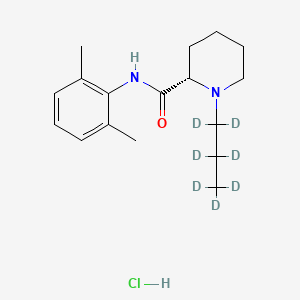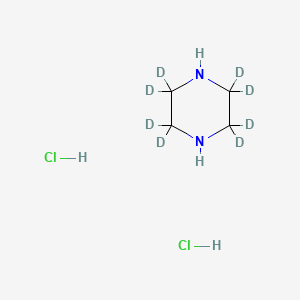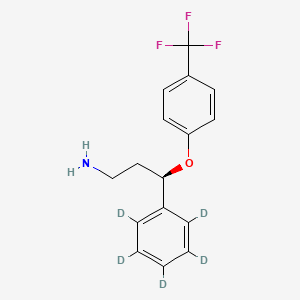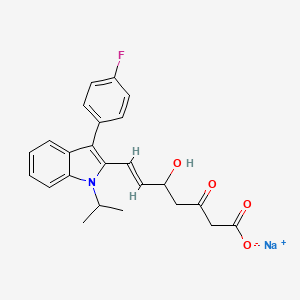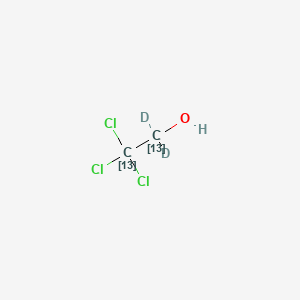
2,2,2-Trichloroethanol-13C2,D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethanol-13C2,D2 is a stable isotope-labeled compound, where two carbon atoms are replaced with carbon-13 isotopes and two hydrogen atoms are replaced with deuterium. This compound is a derivative of 2,2,2-Trichloroethanol, which is known for its applications in various fields such as organic synthesis, environmental studies, and clinical diagnostics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethanol-13C2,D2 typically involves the chlorination of ethanol-13C2,D2. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms. The process involves the use of chlorine gas in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feed of ethanol-13C2,D2 and chlorine gas into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethanol-13C2,D2 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 2,2,2-Trichloroethane using reducing agents such as zinc in the presence of hydrochloric acid.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, resulting in the formation of 2,2,2-Trichloroethanol.
Common Reagents and Conditions
Reduction: Zinc and hydrochloric acid are commonly used for the reduction of this compound.
Substitution: Hydroxide ions in aqueous solution are used for nucleophilic substitution reactions.
Major Products
Reduction: 2,2,2-Trichloroethane.
Substitution: 2,2,2-Trichloroethanol.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethanol-13C2,D2 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of trichloroethanol in biological systems.
Medicine: It is used in clinical diagnostics for imaging and diagnosis of various diseases.
Industry: The compound is used as a standard for environmental pollutant detection in air, water, soil, sediment, and food.
Mecanismo De Acción
2,2,2-Trichloroethanol-13C2,D2 exerts its effects through various molecular targets and pathways:
Sodium Channels: It modulates tetrodotoxin-resistant sodium channels in nociceptive neurons, leading to decreased excitability and analgesic effects.
Metabolic Pathways: The compound is metabolized in vivo to trichloroacetic acid and other metabolites, which are involved in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethanol: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Trichloroethane: A related compound with similar chemical properties but different applications.
Trichloroacetic Acid: A metabolite of 2,2,2-Trichloroethanol with distinct chemical properties and applications.
Uniqueness
2,2,2-Trichloroethanol-13C2,D2 is unique due to its isotopic labeling, which allows for detailed studies in metabolic research and environmental analysis. The presence of carbon-13 and deuterium isotopes provides distinct advantages in NMR spectroscopy and other analytical techniques.
Propiedades
IUPAC Name |
2,2,2-trichloro-1,1-dideuterio(1,2-13C2)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3O/c3-2(4,5)1-6/h6H,1H2/i1+1D2,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWDGTGXUYRARH-HDZHEIKLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([13C](Cl)(Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
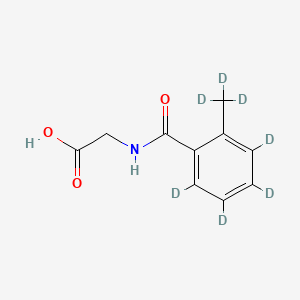
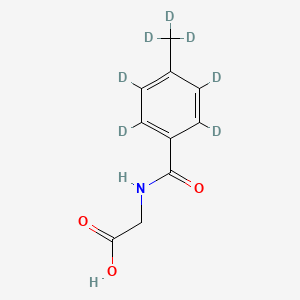
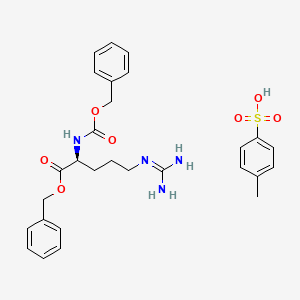
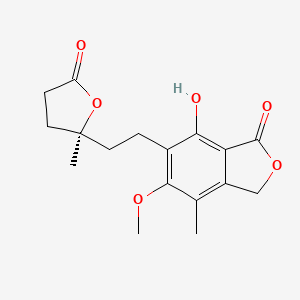
![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)
